molecular formula C14H16N2 B14737207 1,4-Benzenediamine, N-ethyl-N-phenyl- CAS No. 5543-89-5

1,4-Benzenediamine, N-ethyl-N-phenyl-

Cat. No.: B14737207
CAS No.: 5543-89-5
M. Wt: 212.29 g/mol
InChI Key: HIWOQWICOFGBEQ-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N-ethyl-N-phenyl- is an organic compound with the molecular formula C14H16N2. It is a derivative of 1,4-benzenediamine, where one hydrogen atom on each of the amine groups is replaced by an ethyl and a phenyl group, respectively. This compound is known for its applications in various industrial processes, particularly in the production of dyes and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenediamine, N-ethyl-N-phenyl- can be synthesized through a multi-step process involving the reaction of 1,4-benzenediamine with ethylating and phenylating agents. One common method involves the use of ethyl iodide and phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,4-benzenediamine, N-ethyl-N-phenyl- often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance reaction rates and reduce by-products. The final product is usually purified through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N-ethyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

1,4-Benzenediamine, N-ethyl-N-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Utilized in the production of polymers, rubber additives, and antioxidants.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N-ethyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine, N-phenyl-: Similar structure but lacks the ethyl group.

    1,4-Benzenediamine, N,N-dimethyl-: Contains two methyl groups instead of ethyl and phenyl groups.

    1,4-Benzenediamine, N-(1-methylethyl)-N’-phenyl-: Has an isopropyl group instead of an ethyl group.

Uniqueness

1,4-Benzenediamine, N-ethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in industrial and research applications.

Properties

CAS No.

5543-89-5

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-N-ethyl-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C14H16N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3

InChI Key

HIWOQWICOFGBEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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